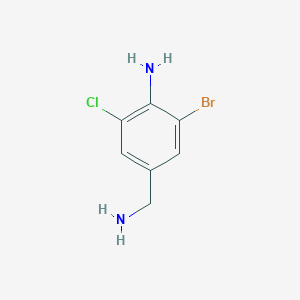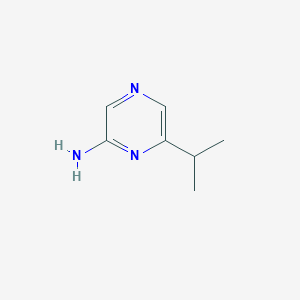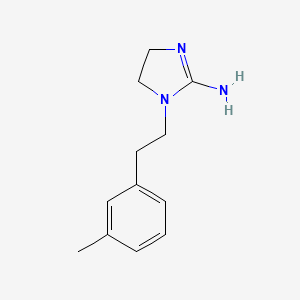
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C14H29Cl3N2. It is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule. This compound is often used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved with L-tartaric acid to obtain the individual enantiomer . The enantiomer can then be derivatized into 4-(adamantan-1-yl)imidazolidine-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.
科学研究应用
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
作用机制
The mechanism of action of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The adamantane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-:
N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of the adamantane group, resulting in different chemical properties.
Uniqueness
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is unique due to its adamantane structure, which imparts significant stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds.
属性
分子式 |
C14H29Cl3N2 |
|---|---|
分子量 |
331.7 g/mol |
IUPAC 名称 |
N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C14H26N2.3ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;;;/h10-13,16H,2-9,15H2,1H3;3*1H |
InChI 键 |
OUMMYJBPXPTABM-UHFFFAOYSA-N |
规范 SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)

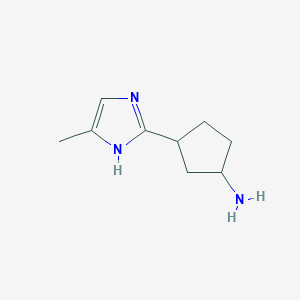
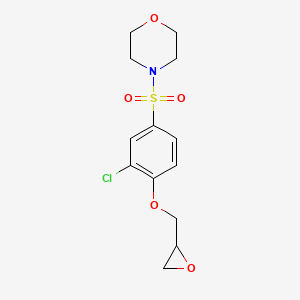
![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
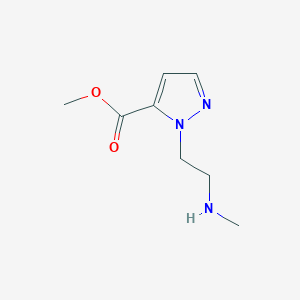
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
